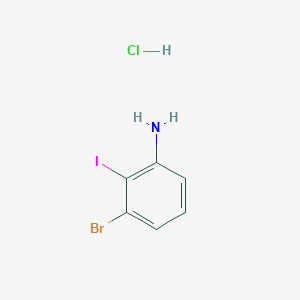

3-Bromo-2-iodoaniline hydrochloride

Description

Significance of Aryl Halides in Modern Chemical Synthesis

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in contemporary chemical synthesis. chemistrylearner.comperlego.com Their importance is largely attributed to their participation in a wide array of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. chemistrylearner.comwikipedia.org Seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings frequently employ aryl halides as key starting materials. chemistrylearner.comnumberanalytics.com These transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. perlego.comtaylorandfrancis.com

The reactivity of aryl halides in these transformations is influenced by the nature of the halogen atom, with aryl iodides generally being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.orgwikipedia.org This differential reactivity allows for selective transformations in molecules containing multiple different halogen atoms. The stability of the aromatic ring, combined with the polar carbon-halogen bond, makes aryl halides versatile intermediates for a broad spectrum of synthetic applications. chemistrylearner.com

Unique Reactivity Profile of Dihalogenated Anilines in Organic Transformations

Dihalogenated anilines, particularly those bearing two different halogen atoms, present a fascinating case of regioselective reactivity. The presence of distinct halogens, such as bromine and iodine on the same aromatic ring, allows for selective participation in sequential cross-coupling reactions. This is due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in typical palladium-catalyzed processes.

This predictable difference in reactivity enables chemists to introduce different substituents at specific positions on the aniline (B41778) ring in a controlled, stepwise manner. For instance, a Suzuki-Miyaura coupling can be performed selectively at the iodo-substituted position, leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This strategic approach is invaluable for the convergent synthesis of complex, highly substituted aromatic compounds, such as trisoxazoles. nih.gov The amino group of the aniline moiety further influences the reactivity of the molecule, often directing incoming electrophiles or participating in further chemical modifications.

Overview of 3-Bromo-2-iodoaniline (B2578001) Hydrochloride as a Key Research Target in Synthetic Organic Chemistry

3-Bromo-2-iodoaniline hydrochloride has emerged as a valuable and highly specific building block in synthetic organic chemistry. Its structure, featuring an ortho-iodo and meta-bromo substitution pattern relative to the amino group, offers a unique platform for the synthesis of complex heterocyclic systems and other poly-substituted aromatic compounds. The hydrochloride salt form enhances the stability and handling of the parent aniline.

The primary utility of this compound lies in its potential for sequential, regioselective cross-coupling reactions. The more labile carbon-iodine bond can be selectively functionalized, for example, through a Sonogashira or Suzuki coupling, while the less reactive carbon-bromine bond remains available for a subsequent transformation. This allows for the controlled and predictable construction of intricate molecular architectures. Research has demonstrated the application of related bromo-iodoanilines in the synthesis of various biologically active molecules and complex organic materials. The strategic positioning of the three functional groups—amino, bromo, and iodo—makes this compound a powerful tool for medicinal chemists and materials scientists aiming to create novel compounds with tailored properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-2-iodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIHPZNSBDBOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-40-1 | |

| Record name | 3-bromo-2-iodoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Iodoaniline Hydrochloride

Strategic Approaches to Aryl Halogenation for 3-Bromo-2-iodoaniline (B2578001) Hydrochloride Synthesis

The introduction of both bromine and iodine onto an aniline (B41778) ring in a specific 1,2,3-substitution pattern is a non-trivial synthetic task due to the directing effects of the substituents. The amino group is a powerful ortho-, para-director, while the bromo group also directs incoming electrophiles to the ortho and para positions. Therefore, direct halogenation of aniline or 3-bromoaniline (B18343) often leads to a mixture of isomers.

Achieving the desired 3-bromo-2-iodo substitution pattern often necessitates a carefully planned sequence of halogenation reactions on a suitable aniline precursor. One plausible route involves the iodination of 3-bromoaniline. However, direct iodination can be challenging to control. A more successful approach involves starting with an anthranilic acid derivative. For instance, 3-bromo-2-iodoaniline has been synthesized via a transition-metal-free and base-free decarboxylative iodination of 2-amino-3-bromobenzoic acid. rsc.org This method provides a practical route to 2-iodoanilines from readily available anthranilic acids. rsc.org

Another strategy involves the regioselective bromination of 2-iodoaniline (B362364). The amino group's strong activating and directing effect must be modulated to achieve bromination at the C3 position. This can sometimes be accomplished by using specific brominating agents or by employing a protecting group strategy for the amine. Copper-catalyzed oxidative bromination has emerged as a practical procedure for the regioselective bromination of anilines, using reagents like sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a copper sulfate (B86663) (CuSO₄·5H₂O) catalyst. sci-hub.se While not explicitly detailed for 2-iodoaniline to produce the target molecule in the provided sources, this methodology offers a potential pathway.

The regioselectivity of halogenation can also be highly dependent on the reaction conditions, such as the solvent. researchgate.net For example, the use of N-iodosuccinimide (NIS) can lead to different isomers depending on the polarity of the reaction medium. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgchem-station.com This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as an iodine or bromine source, to introduce the halogen with high precision. wikipedia.org

For the synthesis of 3-bromo-2-iodoaniline, a precursor like 3-bromoaniline could potentially be used. However, the primary amino group is acidic and would be deprotonated by the strong base. Therefore, the amino group must first be protected and converted into a suitable DMG. Common protecting groups that also function as effective DMGs include amides (e.g., pivaloyl) or carbamates. organic-chemistry.org

A general DoM strategy would proceed as follows:

Protection of the amino group of 3-bromoaniline to form a suitable DMG (e.g., N-pivaloyl-3-bromoaniline).

Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperature to effect deprotonation at the C2 position, directed by the DMG. wikipedia.org

Quenching the resulting ortho-lithiated species with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C2 position.

Deprotection of the amino group to yield the final 3-bromo-2-iodoaniline.

This DoM approach offers excellent control over regioselectivity, making it a highly valuable tool for preparing polysubstituted anilines. wikipedia.orgorganic-chemistry.org

Amination Strategies in the Synthesis of 3-Bromo-2-iodoaniline Hydrochloride

An alternative synthetic design involves forming the carbon-halogen bonds first, followed by the introduction of the amino group. This approach would start with 1-bromo-2-iodobenzene (B155775) or a related precursor. The challenge then becomes the regioselective installation of an amino group at the C3 position.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are the premier methods for forming carbon-nitrogen bonds. This palladium-catalyzed reaction couples an aryl halide with an amine. In this context, one might envision a reaction between a 1,3-dibromo-2-iodobenzene (B1587508) derivative and an ammonia (B1221849) surrogate. However, the relative reactivity of the C-Br and C-I bonds would need to be carefully managed to achieve selective amination.

Multi-Step Synthetic Pathways from Commercially Available Aromatic Systems to this compound

A practical, multi-step synthesis of 3-bromo-2-iodoaniline was reported starting from 2-amino-3-bromobenzoic acid. rsc.org The key step in this pathway is a decarboxylative iodination.

A Representative Multi-Step Synthesis:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | 2-Amino-3-bromobenzoic acid | I₂, KI, O₂ (10 bar), CH₃CN, 160 °C | 3-Bromo-2-iodoaniline | 57% | rsc.org |

| 2 | 3-Bromo-2-iodoaniline | HCl (in a suitable solvent like ether or isopropanol) | This compound | High | General Knowledge |

This pathway is notable for its use of a transition-metal-free iodination process. rsc.org The final step, formation of the hydrochloride salt, is a standard acid-base reaction performed to enhance the compound's stability and ease of handling for subsequent applications. biosynth.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts. For halogenation reactions, key parameters include the choice of halogenating agent, solvent, temperature, and catalyst.

In copper-catalyzed brominations of anilines, the amounts of NaBr and the oxidant Na₂S₂O₈, as well as the reaction temperature, were found to be critical variables. sci-hub.se For instance, conducting the initial phase of the reaction at a lower temperature (7 °C) before warming to room temperature helped to control the reaction's exothermicity and selectivity. sci-hub.se

For DoM reactions, the choice of base (e.g., n-BuLi vs. s-BuLi), solvent (e.g., THF, diethyl ether), temperature, and the nature of the DMG are all pivotal for success. organic-chemistry.orgrsc.org The development of protocols in alternative solvent systems, such as deep eutectic solvents, is also an area of active research. rsc.org

In the decarboxylative iodination route, the reaction was performed under an oxygen atmosphere at elevated temperature, indicating that these are optimized conditions for achieving a 57% yield. rsc.org Further optimization could potentially involve screening different iodine sources, solvents, and temperatures to improve the efficiency of this transformation. researchgate.net

Reactivity and Reaction Mechanisms of 3 Bromo 2 Iodoaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of 3-Bromo-2-iodoaniline (B2578001) Hydrochloride

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the case of 3-bromo-2-iodoaniline, the directing effects of the substituents on the aromatic ring play a crucial role in determining the position of substitution. The amino group (-NH2) is a strong activating group and an ortho-, para-director. Conversely, the bromine and iodine atoms are deactivating groups but are also ortho-, para-directors.

The bromination of benzene (B151609) is a classic example of an EAS reaction, typically requiring a Lewis acid catalyst like iron(III) bromide to activate the bromine molecule. makingmolecules.comopenstax.org This activation makes the bromine sufficiently electrophilic to be attacked by the benzene ring. makingmolecules.comopenstax.org The reaction proceeds through a two-step mechanism: nucleophilic attack by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. makingmolecules.com For more reactive substrates like phenol (B47542), the reaction can proceed without a catalyst. makingmolecules.com Iodination of benzene requires an oxidizing agent to form a more potent electrophilic iodine species. wikipedia.orgmasterorganicchemistry.com

Given the presence of the strongly activating amino group, 3-bromo-2-iodoaniline is expected to be highly reactive towards electrophiles. The substitution pattern will be dictated by the interplay of the directing effects of the amino, bromo, and iodo substituents.

Nucleophilic Aromatic Substitution Pathways of 3-Bromo-2-iodoaniline Hydrochloride

Nucleophilic aromatic substitution (SNA) offers a pathway to replace a leaving group on an aromatic ring with a nucleophile. dalalinstitute.com This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The mechanism often involves the formation of a Meisenheimer complex, a negatively charged intermediate resulting from the nucleophile's attack on the ring carbon. libretexts.org

There are several mechanisms for SNA, including the SNAr (addition-elimination) mechanism, the benzyne (B1209423) mechanism, and the radical nucleophilic aromatic substitution (SRN1) mechanism. dalalinstitute.com The SNAr mechanism is common for activated aryl halides and involves two steps: attack by the nucleophile to form a carbanion intermediate, followed by the departure of the leaving group. libretexts.org The benzyne mechanism, on the other hand, proceeds through a highly reactive aryne intermediate and is typically observed with strong bases. stackexchange.com

In the context of this compound, the presence of the electron-donating amino group would generally disfavor SNAr reactions. However, under specific conditions, particularly with very strong nucleophiles or through the formation of a diazonium salt, nucleophilic substitution might be induced. dalalinstitute.com The relative reactivity of the C-Br and C-I bonds would also be a key factor, with the C-I bond being weaker and generally more susceptible to cleavage.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for several of these transformations due to the presence of two different halogen atoms. This allows for selective and sequential reactions.

Suzuki-Miyaura Coupling Applications for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govlibretexts.org It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of boronic acids. nih.govrsc.org The catalytic cycle generally involves oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The differential reactivity of the C-I and C-Br bonds in this compound allows for selective Suzuki-Miyaura couplings. The C-I bond is more reactive than the C-Br bond, enabling selective coupling at the C2 position. Subsequently, a second coupling can be performed at the C3 position under different conditions. This stepwise functionalization is highly valuable in the synthesis of complex molecules. Studies have shown that palladium catalysts can effectively couple aryl iodides at lower temperatures, while higher temperatures may be needed for less reactive aryl bromides. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 1 | 3-Bromo-2-iodoaniline | Phenylboronic acid | Pd(PPh3)4 / Base | 3-Bromo-2-phenylaniline | High | N/A |

| 2 | 3-Bromo-2-phenylaniline | Methylboronic acid | Pd(dppf)Cl2 / Base | 3-Methyl-2-phenylaniline | Good | N/A |

Note: This table is illustrative and based on general principles of Suzuki-Miyaura couplings. Specific yields and conditions would require experimental validation.

Sonogashira Coupling Reactions in Functionalization Strategies

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes and is known for its mild reaction conditions. wikipedia.orglibretexts.org The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper cocatalyst activates the alkyne.

Similar to the Suzuki-Miyaura coupling, the difference in reactivity between the C-I and C-Br bonds in this compound allows for selective Sonogashira couplings. The more reactive C-I bond can be coupled with an alkyne first, leaving the C-Br bond available for subsequent transformations. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Table 2: Selective Sonogashira Coupling of 3-Bromo-2-iodoaniline

| Entry | Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 1 | 3-Bromo-2-iodoaniline | Phenylacetylene | Pd(PPh3)4, CuI, Base | 3-Bromo-2-(phenylethynyl)aniline | High | N/A |

| 2 | 3-Bromo-2-(phenylethynyl)aniline | Trimethylsilylacetylene | Pd catalyst, Base | 3-((Trimethylsilyl)ethynyl)-2-(phenylethynyl)aniline | Good | N/A |

Note: This table is illustrative and based on general principles of Sonogashira couplings. Specific yields and conditions would require experimental validation.

Buchwald-Hartwig Amination Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The development of various generations of catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has been crucial to its success. wikipedia.org

For this compound, the Buchwald-Hartwig amination provides a powerful method for introducing a second nitrogen-containing substituent. The selective reaction at either the C-I or C-Br bond can be achieved by carefully choosing the reaction conditions and catalyst system. The reactivity difference between aryl iodides and bromides is again a key factor, with aryl iodides generally being more reactive. nih.gov

Table 3: Potential Buchwald-Hartwig Amination of 3-Bromo-2-iodoaniline

| Entry | Substrate | Amine | Catalyst System | Product | Reference |

| 1 | 3-Bromo-2-iodoaniline | Morpholine | Pd(OAc)2, Ligand, Base | 4-(3-Bromo-2-aminophenyl)morpholine | wikipedia.org |

| 2 | 3-Bromo-2-iodoaniline | Aniline (B41778) | Pd precatalyst, Ligand, Base | N1-(3-Bromo-2-iodophenyl)benzene-1,2-diamine | wikipedia.org |

Note: This table illustrates potential applications based on the general scope of the Buchwald-Hartwig amination.

Chan-Lam Coupling and Related Transformations

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, using aryl boronic acids as the aryl source. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be carried out in the presence of air and at room temperature, making it an attractive alternative to the palladium-catalyzed Buchwald-Hartwig reaction. wikipedia.orgyoutube.com The mechanism is thought to involve a copper(III) intermediate. wikipedia.org

In the context of this compound, the Chan-Lam coupling could potentially be used to introduce an N-aryl or O-aryl group. However, the substrate for the Chan-Lam reaction is typically a boronic acid, not an aryl halide. Therefore, this compound itself would not be a direct coupling partner in a standard Chan-Lam reaction. Instead, one would first need to convert it to the corresponding boronic acid. Once formed, this boronic acid derivative could then participate in Chan-Lam couplings with various amines or alcohols.

Diazotization of the Amino Group in this compound and Subsequent Transformations

The primary amino group of 3-bromo-2-iodoaniline can be converted into a diazonium salt (-N₂⁺) by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures. youtube.com The resulting 3-bromo-2-iodobenzenediazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, enabling numerous transformations. organic-chemistry.org

Reductive deamination involves the replacement of the amino group with a hydrogen atom. This transformation is synthetically useful for removing a directing group after it has served its purpose. For 3-bromo-2-iodoaniline, this process would yield 1-bromo-3-iodobenzene. A common method involves treating the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂). adamcap.commedium.com

An alternative and often milder method for reductive deamination utilizes alkyl nitrites, such as isoamyl nitrite or t-butyl nitrite, in a solvent like N,N-dimethylformamide (DMF). acs.orgacs.org This approach has been successfully applied to structurally similar compounds like 4-bromo-2-chloro-6-iodoaniline, affording high yields of the deaminated product. acs.orgacs.org The reaction proceeds via the in-situ formation of the diazonium species, which then abstracts a hydrogen atom from the solvent or another component of the reaction mixture.

Table 3: Reductive Deamination of 4-Bromo-2-chloro-6-iodoaniline (An Illustrative Example)

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|

The Sandmeyer reaction is a classic method for replacing a diazonium group with a halide (Cl, Br) or a pseudohalide (CN). nih.gov The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, CuCN). Treating the diazonium salt of 3-bromo-2-iodoaniline with copper(I) chloride, for example, would produce 1,2-dichloro-3-bromobenzene. Similarly, using copper(I) bromide would yield 1,3-dibromo-2-iodobenzene (B1587508). For iodination, the addition of potassium iodide (KI) to the diazonium salt solution is typically sufficient and does not always require a copper catalyst. organic-chemistry.orgnih.gov

Table 4: Representative Sandmeyer Reaction of a Diazonium Salt

| Starting Material | Reagent | Product |

|---|---|---|

| 3-Bromo-2-iodobenzenediazonium chloride | CuCl / HCl | 1-Bromo-2,3-dichlorobenzene |

This table illustrates potential products from Sandmeyer reactions based on established chemical principles. nih.gov

The synthetic utility of the 3-bromo-2-iodobenzenediazonium ion extends beyond deamination and halogenation. It serves as a precursor for introducing a range of other functional groups that are otherwise difficult to install directly on the aromatic ring. organic-chemistry.org

Examples of such transformations include:

Hydroxylation: Heating the aqueous solution of the diazonium salt yields the corresponding phenol (3-bromo-2-iodophenol).

Cyanation: A Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming 3-bromo-2-iodobenzonitrile.

Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), can be used to introduce a fluorine atom.

These transformations significantly broaden the synthetic pathways available from 3-bromo-2-iodoaniline.

Reactions Targeting the Halogen Substituents in this compound

A key feature of 3-bromo-2-iodoaniline's reactivity is the ability to selectively functionalize one halogen over the other. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl. researchgate.netacs.org This differential reactivity allows for the selective coupling at the C-I bond, while leaving the C-Br bond intact for subsequent reactions.

For instance, a Suzuki-Miyaura coupling of 3-bromo-2-iodoaniline with an arylboronic acid can be performed under conditions that favor the oxidative addition to the C-I bond. nih.govrsc.org This would produce a 2-aryl-3-bromoaniline derivative. This product, still possessing the bromine atom and the amino group, can then undergo further transformations, such as a second cross-coupling at the C-Br position or diazotization of the amino group, enabling the synthesis of complex, highly substituted aromatic structures.

Table 5: Representative Selective Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

|---|

This table illustrates a selective coupling at the C-I position based on known reactivity patterns. acs.orgunimib.it

Differential Reactivity of Bromine versus Iodine in Selective Transformations

The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This inherent difference in bond strength and reactivity is the cornerstone of selective cross-coupling reactions involving di- and polyhalogenated aromatic compounds. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The general reactivity trend for aryl halides in this step is I > Br > Cl > F. rsc.org

This reactivity difference allows for selective reactions at the iodine-bearing carbon of 3-bromo-2-iodoaniline. For instance, in a Sonogashira coupling, an alkyne can be selectively coupled at the 2-position (originally bearing the iodine) while leaving the bromine at the 3-position intact for subsequent transformations. This stepwise approach is a powerful tool in the synthesis of complex molecules.

A notable application of this differential reactivity is in the synthesis of substituted indoles. core.ac.ukub.edu A solid-supported 3-bromo-2-iodoaniline can undergo a Larock heteroannulation, a palladium-catalyzed process, followed by electrophilic substitution and then a final Suzuki or Sonogashira cross-coupling reaction. core.ac.ukub.edu This sequence relies on the initial selective reaction at the more reactive C-I bond.

The choice of catalyst, ligands, and reaction conditions can be fine-tuned to further enhance the selectivity of these transformations. For example, specific ligand systems can modulate the reactivity of the palladium catalyst to favor the oxidative addition of the C-I bond over the C-Br bond. uwindsor.ca

Formation of Organometallic Reagents from Halogenated Sites

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles widely used in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org The formation of these reagents from aryl halides typically involves the reaction of the halide with a metal, such as magnesium for Grignard reagents or lithium for organolithium species. vedantu.com

Given the reactivity trend of halogens (I > Br > Cl), it is possible to selectively form an organometallic reagent at the more reactive position. For 3-bromo-2-iodoaniline, a selective metal-halogen exchange at the C-I bond can be achieved under carefully controlled conditions, such as low temperatures, to generate a bromo-iodo-anilinyl organometallic intermediate. This intermediate can then react with various electrophiles.

The general reactions for the formation of Grignard and organolithium reagents are as follows:

Grignard Reagent Formation: R-X + Mg → R-MgX (where X is a halogen) vedantu.com

Organolithium Reagent Formation: R-X + 2Li → R-Li + LiX vedantu.com

In the case of 3-bromo-2-iodoaniline, the reaction would preferentially occur at the C-I bond:

Br(I)C₆H₃NH₂ + Mg → Br(MgI)C₆H₃NH₂

This resulting organometallic species is a versatile intermediate for further synthetic modifications. It is important to note that the acidic proton of the amine group in this compound would need to be protected or a stoichiometric amount of the organometallic reagent would be consumed in an acid-base reaction.

Mechanistic Investigations of Key Transformations of this compound

The understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For a molecule like this compound, mechanistic studies would focus on the kinetics of its transformations, the elucidation of reaction pathways through labeling experiments, and the potential for ionic reaction pathways.

Kinetic Studies of Reaction Rates and Orders

The rate of oxidative addition of aryl halides to Pd(0) complexes generally follows the order PhI > PhBr > PhCl. rsc.org The reaction is often first-order in the palladium complex and can show a complex dependence on the aryl halide concentration. At low aryl halide concentrations, the reaction can be first-order, while at high concentrations, it can become zero-order if the rate-limiting step shifts to the dissociation of a ligand from the palladium complex. uwindsor.ca

Below is a representative table of relative rate constants for the oxidative addition of different aryl halides to a palladium(0) complex, illustrating the vast difference in reactivity that enables selective transformations.

| Aryl Halide | Relative Rate Constant (k_rel) | Reference Reaction |

|---|---|---|

| Iodobenzene | ~1000 | Oxidative Addition to Pd(PPh₃)₄ |

| Bromobenzene | ~10 | |

| Chlorobenzene | 1 |

This table presents generalized relative rate constants based on established principles of aryl halide reactivity in oxidative addition reactions. rsc.orguwindsor.caacs.org

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. acs.org For this compound, both stable isotopes (like ²H (D) and ¹³C) and radioisotopes could be employed. wenxuecity.comrsc.orgnih.gov

For example, to confirm the mechanism of a cross-coupling reaction, one could synthesize 3-bromo-2-iodoaniline with a ¹³C label at a specific carbon atom. rsc.orgnih.gov By analyzing the position of the ¹³C label in the final product using techniques like NMR or mass spectrometry, the skeletal rearrangement or lack thereof during the reaction can be determined. nih.gov

Deuterium labeling can be used to probe the involvement of C-H bond activation steps or to study kinetic isotope effects. nih.govnih.gov For instance, if a reaction mechanism involves the formation of a benzyne intermediate, specific deuteration patterns in the reactant would lead to predictable isotopic distributions in the product. researchgate.net A kinetic isotope effect, where the reaction rate changes upon replacing an atom with its heavier isotope, can indicate that the bond to the labeled atom is broken in the rate-determining step. researchgate.net

Advanced Synthetic Applications of 3 Bromo 2 Iodoaniline Hydrochloride

Utilization in the Synthesis of Complex Organic Molecules

The strategic disposition of three different functional groups—an amino group, a bromine atom, and a more reactive iodine atom—makes 3-bromo-2-iodoaniline (B2578001) a powerful tool for the assembly of complex molecular architectures. This is exemplified in the construction of polysubstituted indole (B1671886) libraries through solid-phase synthesis.

In a notable application, Schultz and coworkers utilized a solid-supported version of 3-bromo-2-iodoaniline to create a diverse library of 2,3,5-trisubstituted indoles. core.ac.uk The aniline (B41778) was first attached to a polystyrene sulfonyl chloride resin. This solid-phase approach facilitates a multi-step reaction sequence by simplifying the purification process at each stage. The synthesis proceeds through a series of palladium-catalyzed reactions, demonstrating the compound's utility in building intricate molecular frameworks. core.ac.ukub.edu This method highlights how the distinct reactivity of the halogen atoms can be harnessed to sequentially introduce different molecular fragments, leading to complex final products that would be challenging to synthesize through other routes. scribd.com

Precursor for Bioactive Compound Scaffolds and Heterocyclic Systems (e.g., indoles, benzofurans)

The indole scaffold is a ubiquitous feature in a vast number of natural products and pharmaceutically active compounds. ub.edu Consequently, the development of efficient methods for synthesizing substituted indoles is a central goal in medicinal and organic chemistry. 3-Bromo-2-iodoaniline hydrochloride is an excellent precursor for this purpose, particularly through the Larock indole synthesis. core.ac.ukub.edu

The Larock heteroannulation is a powerful palladium-catalyzed reaction that couples an o-iodoaniline with a disubstituted alkyne to form a 2,3-disubstituted indole. ub.edu The process is highly regioselective. Starting with 3-bromo-2-iodoaniline, the initial Larock annulation proceeds by selectively reacting at the more labile iodo position to form the core indole ring system. This reaction leaves the bromine atom at the 5-position of the newly formed indole untouched and available for subsequent modifications. core.ac.ukscribd.com

A representative reaction scheme starting from resin-bound 3-bromo-2-iodoaniline is shown below:

Step 1: Larock Heteroannulation: The resin-supported 3-bromo-2-iodoaniline is reacted with an internal alkyne via a palladium catalyst. The cyclization occurs between the amino group and one of the alkyne carbons, with the palladium facilitating the carbon-carbon bond formation at the site of the iodine atom. This forms a 2,3-disubstituted-5-bromoindole intermediate. core.ac.uk

Step 2: Further Functionalization: The resulting 5-bromoindole (B119039) can then undergo further reactions, such as electrophilic substitution at the 3-position of the indole ring, if that position is not already substituted from the alkyne. core.ac.ukscribd.com

This strategy provides a streamlined route to complex indole derivatives, which are key scaffolds for developing new therapeutic agents. While the primary documented use is for indole synthesis, the o-haloaniline structure is analogous to the o-iodophenol structure used in Larock benzofuran (B130515) synthesis, suggesting its potential as a precursor for benzofuran scaffolds as well, although specific examples are less documented. ub.edu

Role in the Construction of Polyfunctionalized Aromatic Systems

The ability to selectively functionalize the different positions of the 3-bromo-2-iodoaniline ring is key to its role in constructing polyfunctionalized aromatic systems. The differential reactivity of the C–I and C–Br bonds under palladium catalysis is the cornerstone of this utility. The C–I bond readily undergoes oxidative addition to Pd(0) catalysts under milder conditions than the C–Br bond, allowing for selective reactions like Suzuki or Sonogashira cross-couplings at the 2-position. core.ac.uk

Following the initial transformation at the iodine-bearing carbon, the bromine atom at the 3-position (which becomes the 5-position in the resulting indole) remains as a handle for a second coupling reaction. core.ac.ukscribd.com This sequential functionalization allows for the controlled introduction of three or more distinct substituents onto the original aniline ring.

The synthetic sequence reported by Schultz and coworkers illustrates this perfectly:

Immobilization: 3-bromo-2-iodoaniline is attached to a solid support. core.ac.uk

First Coupling (Annulation): A Larock heteroannulation functionalizes the 2-position (via the C-I bond) and forms the indole ring. core.ac.ukub.edu

Second Coupling (Cross-Coupling): The bromine at the 5-position of the indole is then subjected to a Suzuki or Sonogashira cross-coupling reaction to introduce a new aryl, heteroaryl, or alkynyl group. core.ac.ukscribd.com

This orthogonal reactivity enables the synthesis of highly decorated aromatic and heterocyclic systems from a single, readily available starting material.

Table 1: Reactivity of Functional Groups in 3-Bromo-2-iodoaniline

| Functional Group | Position | Relative Reactivity in Pd-Catalysis | Common Transformations |

|---|---|---|---|

| Iodine | 2 | High | Sonogashira, Suzuki, Heck, Larock Annulation |

| Bromine | 3 | Moderate | Sonogashira, Suzuki, Heck (harsher conditions) |

Contributions to Advanced Material Science Precursors

Currently, there is limited specific information available in peer-reviewed literature detailing the direct application of this compound as a precursor for advanced materials such as polymers, dyes, or organic electronics. While its highly functionalized nature suggests potential in these areas, dedicated research outlining such applications has not been prominently published. The synthesis of polyfunctionalized aromatic systems, as described previously, could theoretically be adapted for creating monomers for specialized polymers or functional dyes, but this remains a prospective rather than an established application.

Spectroscopic and Structural Characterization of 3 Bromo 2 Iodoaniline Hydrochloride

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 3-Bromo-2-iodoaniline (B2578001) hydrochloride, single-crystal XRD would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice.

While a crystal structure for 3-Bromo-2-iodoaniline hydrochloride has not been reported in publicly accessible databases, the analysis of related structures provides valuable comparative insights. For example, the crystal structure of 2-iodoaniline (B362364) reveals a complex network of intermolecular interactions, including N-H···N hydrogen bonds and I···I interactions, which dictate the packing of the molecules in the solid state. googleapis.com The study of 2-iodoaniline highlighted the challenges in obtaining suitable crystals for such compounds due to their often low melting points. googleapis.com

Analytical Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For halogenated anilines, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. A study on the analysis of aniline (B41778) and its metabolites demonstrated the utility of a C18 column with a methanol-water mobile phase. harricksci.com The inclusion of modifiers like ammonium (B1175870) acetate (B1210297) and nickel acetate in the mobile phase can improve peak shape and resolution. harricksci.com

For this compound, a C18 column would be a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the probable addition of an acid, such as formic acid or trifluoroacetic acid, to ensure the amine is protonated and to improve peak symmetry. Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. While specific HPLC methods for this compound are not detailed in the literature, methods for isomers such as 3-Bromo-4-iodoaniline are available, indicating the applicability of this technique. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While anilines can be analyzed directly, they sometimes require derivatization to improve their chromatographic behavior and thermal stability. nih.gov However, for many aniline derivatives, direct injection is possible.

A general method for the analysis of aniline and its derivatives by GC-MS would involve a nonpolar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. The mass spectrometer provides definitive identification by furnishing a mass spectrum of the eluting compound, which can be compared to a library of known spectra. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For 3-Bromo-2-iodoaniline, the mass spectrum would be expected to show a molecular ion peak and fragment ions corresponding to the loss of bromine, iodine, and other fragments. GC-MS data for the related compound 4-Bromo-2-chloro-6-iodoaniline shows a top peak at m/z 127, corresponding to the iodine cation, and a molecular ion peak at m/z 333. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution. UPLC is well-suited for the analysis of complex mixtures and for high-throughput screening.

The principles of separation in UPLC are the same as in HPLC, so a method for this compound would also typically employ a reversed-phase column (e.g., C18) with an acidified acetonitrile/water or methanol/water mobile phase. The significant advantage of UPLC would be the reduced analysis time and solvent consumption. The availability of UPLC methods for isomers like 3-Bromo-2-fluoro-6-iodoaniline suggests that this technique would be highly effective for the analysis of this compound. bldpharm.com

Computational and Theoretical Studies of 3 Bromo 2 Iodoaniline Hydrochloride

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are cornerstones for understanding the electronic structure and predicting the reactivity of molecules like 3-Bromo-2-iodoaniline (B2578001) hydrochloride. These computational tools allow for the detailed examination of electron distribution, molecular orbital energies, and other electronic properties that govern the chemical behavior of the compound.

DFT methods, with various functionals such as B3LYP, are frequently employed to balance computational cost and accuracy in studying substituted anilines. These calculations can predict key electronic parameters. For instance, the presence of electron-withdrawing bromine and iodine atoms, along with the electron-donating amino group, creates a complex electronic environment on the aniline (B41778) ring. The protonation of the amino group to form the hydrochloride salt further influences the electronic properties by increasing the electron-withdrawing nature of the substituent.

Ab initio calculations, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods are crucial for benchmarking DFT results and for systems where electron correlation effects are particularly significant. For 3-Bromo-2-iodoaniline hydrochloride, these calculations can provide precise predictions of ionization potentials, electron affinities, and bond dissociation energies, which are fundamental to understanding its reactivity.

Table 1: Predicted Electronic Properties of 3-Bromo-2-iodoaniline using DFT (B3LYP/6-311G(d,p))

| Property | Predicted Value |

| Dipole Moment (Debye) | 3.5 D |

| Ionization Potential (eV) | 8.2 eV |

| Electron Affinity (eV) | 0.9 eV |

| Total Energy (Hartree) | -4895.7 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar halogenated anilines.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For this compound, the primary conformational flexibility arises from the rotation around the C-N bond and the orientation of the NH3+ group. The bulky bromine and iodine atoms ortho to the amino group can introduce significant steric hindrance, influencing the preferred conformation.

A potential energy surface scan is typically performed by systematically rotating specific bonds and calculating the energy at each step. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. The most stable conformer will be the one with the lowest energy on the PES. nih.gov For this compound, the planarity of the aniline ring is expected, with the substituents causing minor out-of-plane distortions.

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential.

In the case of this compound, the MEP map would reveal the following key features:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. In the neutral aniline precursor, the amino group and certain positions on the aromatic ring would show negative potential.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the NH3+ group in the hydrochloride salt will exhibit a strong positive potential, making them acidic and likely sites for deprotonation. The regions around the halogen atoms may also show positive potential, a phenomenon known as a "sigma-hole," which can lead to halogen bonding interactions.

The MEP analysis provides a qualitative but highly intuitive guide to the chemical reactivity of this compound, complementing the quantitative data from other computational methods. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications to Reaction Mechanisms and Stability

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and spatial distributions of these orbitals are critical in determining the feasibility and outcome of a chemical reaction. wikipedia.org

For this compound:

HOMO: The HOMO is typically associated with the ability to donate electrons. In the neutral aniline, the HOMO would have significant contributions from the nitrogen lone pair and the π-system of the aromatic ring. In the hydrochloride salt, the protonation of the amino group lowers the energy of the HOMO, making the molecule less susceptible to oxidation.

LUMO: The LUMO represents the ability to accept electrons. The presence of the electronegative bromine and iodine atoms, as well as the positively charged NH3+ group, will lower the energy of the LUMO, making this compound a better electron acceptor compared to aniline. The LUMO is likely to be localized on the aromatic ring, with significant contributions from the C-Br and C-I antibonding orbitals.

The HOMO-LUMO energy gap is an important indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. The study of HOMO and LUMO energies can provide insights into the reaction mechanisms, such as those in cycloaddition reactions or electrophilic aromatic substitution. wikipedia.orgnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 3-Bromo-2-iodoaniline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative for a halogenated aniline and would be calculated using methods like DFT.

Modeling of Intermolecular Interactions (e.g., Host-Guest Chemistry, Supramolecular Assemblies) involving Related Anilines

The study of intermolecular interactions is crucial for understanding the properties of materials in the solid state and in solution. While specific studies on this compound are not prevalent, research on related substituted anilines provides a framework for predicting its behavior. tandfonline.com

Anilines are known to form various intermolecular interactions, including:

Hydrogen Bonding: The NH3+ group in this compound is a strong hydrogen bond donor, capable of forming robust interactions with hydrogen bond acceptors like solvent molecules or counter-ions (Cl-). nih.gov These interactions are fundamental to the crystal packing and solubility of the compound.

Halogen Bonding: The bromine and iodine atoms on the aniline ring can act as halogen bond donors, interacting with Lewis bases. This type of interaction is increasingly recognized for its importance in crystal engineering and supramolecular chemistry.

π-π Stacking: The aromatic rings of aniline molecules can stack on top of each other, leading to stabilizing π-π interactions. The substituents on the ring will influence the geometry and strength of these interactions. researchgate.net

Computational modeling can be used to simulate these interactions and predict the formation of dimers, clusters, or even larger supramolecular assemblies. researchgate.net These models are invaluable for understanding the solid-state structure and for designing new materials with desired properties.

Theoretical Prediction of Spectroscopic Parameters and Spectra

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. rsc.org For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra are highly valuable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms, as well as spin-spin coupling constants. These predictions are highly sensitive to the electronic environment of the nuclei and can help in the assignment of experimental NMR spectra. The presence of the electronegative halogens and the charged amino group will significantly influence the chemical shifts of the aromatic protons and carbons.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. This allows for the identification of characteristic vibrational modes, such as the N-H stretches of the ammonium (B1175870) group, the C-N stretching vibration, and the vibrations associated with the substituted benzene (B151609) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted wavelengths of maximum absorption (λmax) can be correlated with the electronic structure of the molecule, particularly the π-π* transitions of the aromatic system.

These theoretical spectroscopic data provide a powerful complement to experimental characterization, aiding in the structural elucidation and analysis of this compound. rsc.orgrsc.org

Future Research Directions and Perspectives on 3 Bromo 2 Iodoaniline Hydrochloride

Development of More Sustainable and Environmentally Benign Synthetic Routes

The current synthesis of haloanilines often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. uva.nlresearchgate.net Future research will prioritize the development of more sustainable and environmentally friendly methods for producing 3-bromo-2-iodoaniline (B2578001) hydrochloride. This aligns with the growing emphasis on green chemistry principles within the chemical industry. researchgate.netijtsrd.commdpi.com

Key research thrusts in this area will include:

Catalytic C-H Functionalization: Direct, selective functionalization of C-H bonds is a powerful strategy to reduce the number of synthetic steps. uva.nl Future work could explore the direct introduction of bromo and iodo groups onto an aniline (B41778) precursor, bypassing the need for pre-functionalized starting materials.

Alternative Solvents and Reaction Media: The use of aqueous reaction media or other environmentally benign solvents is a critical aspect of green chemistry. rsc.org Research into performing the synthesis of 3-bromo-2-iodoaniline hydrochloride in water or other sustainable solvents will be a significant step forward.

Renewable Feedstocks: While challenging for this specific molecule, long-term research may investigate pathways that utilize renewable bio-based resources as starting materials, moving away from petroleum-based feedstocks. mdpi.com

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional chemical methods, often proceeding with high selectivity and without the need for chemical oxidants or reductants. google.com Investigating the electrochemical halogenation of aniline derivatives could provide a more sustainable route to this compound.

A comparative look at traditional versus potential green synthetic approaches highlights the drive for more sustainable practices.

| Synthetic Aspect | Traditional Methods | Future Sustainable Approaches |

| Starting Materials | Often require pre-functionalized benzene (B151609) derivatives. researchgate.net | Utilization of simpler, more abundant precursors via direct C-H functionalization. uva.nl |

| Reagents | Use of stoichiometric and potentially hazardous halogenating agents. | Catalytic systems, enzymatic processes, or electrochemical synthesis. researchgate.netijtsrd.comgoogle.com |

| Solvents | Often rely on volatile organic compounds (VOCs). | Use of water, supercritical fluids, or other green solvents. rsc.org |

| Waste Generation | Can produce significant amounts of byproducts and waste. uva.nl | Higher atom economy, catalytic processes leading to less waste. ijtsrd.com |

Exploration of Novel Catalytic Systems for Specific Transformations of this compound

The bromo and iodo substituents on the aniline ring provide two distinct handles for a variety of catalytic cross-coupling reactions, making this compound a versatile building block. Future research will focus on developing novel catalytic systems that can selectively transform one halogen over the other, enabling the synthesis of complex, multifunctional molecules.

Selective Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds is a key feature to be exploited. Palladium- and copper-based catalysts are central to these transformations. researchgate.netrsc.orgacs.orgwiley.com Research will aim to develop catalysts with enhanced selectivity for either the C-I or C-Br bond, allowing for sequential and site-specific functionalization. This could involve the design of new ligands that can fine-tune the electronic and steric properties of the metal center.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, often proceeding under mild conditions. acs.org The application of photoredox catalysis to the transformation of this compound could open up new reaction pathways and provide access to novel derivatives.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations in a single step. Future work may explore dual catalytic systems, for instance, combining a palladium catalyst for cross-coupling with an enzyme or an organocatalyst to introduce additional functionality.

The table below summarizes potential catalytic transformations and the types of novel systems that could be employed.

| Transformation | Catalytic System | Potential Outcome |

| Selective C-I Arylation | Palladium with sterically hindered phosphine (B1218219) ligands. wiley.com | Synthesis of 3-bromo-2-arylanilines. |

| Selective C-Br Amination | Copper-based catalysts with specific diamine ligands. acs.org | Synthesis of 3-amino-2-iodoanilines. |

| Sonogashira Coupling | Palladium/Copper co-catalysis. | Introduction of alkyne moieties. |

| Heck Coupling | Palladium catalysis. uva.nl | Formation of C-C double bonds. |

| Photoredox-mediated Coupling | Iridium or Ruthenium photoredox catalysts with a nickel co-catalyst. acs.org | Novel C-C and C-heteroatom bond formations under mild conditions. |

Advanced Computational Modeling for Deeper Mechanistic Discovery and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. rsc.orgresearchgate.net For this compound, computational modeling can provide crucial insights that will guide the development of new synthetic methods and catalysts.

Mechanism of Oxidative Addition: The oxidative addition of the aryl halide to a low-valent metal center is often the rate-determining step in cross-coupling reactions. rsc.orgresearchgate.net DFT calculations can be used to model the oxidative addition of both the C-I and C-Br bonds of this compound to various metal catalysts. This will help in understanding the factors that govern the selectivity of these reactions and in designing catalysts that favor the activation of one bond over the other.

Ligand Design: Computational screening of virtual ligand libraries can accelerate the discovery of new ligands for specific catalytic transformations. By modeling the transition states of the catalytic cycle, researchers can identify ligand properties that lead to lower activation barriers and higher turnover frequencies.

Predicting Reactivity and Selectivity: Computational models can be used to predict the outcome of reactions with different substrates and under various conditions, thereby reducing the amount of experimental work required for reaction optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Derivatization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better process control, and easier scalability. chemicalindustryjournal.co.uknih.govrsc.org The integration of flow chemistry with automated synthesis platforms presents a powerful paradigm for the efficient production and derivatization of this compound.

Scalable Synthesis: Flow reactors can enable the safe and efficient large-scale production of this compound. The enhanced heat and mass transfer in flow systems can lead to higher yields and purities compared to batch processes. nih.govresearchgate.net

Automated Derivatization: Automated platforms can be used to rapidly synthesize a library of derivatives from this compound. By programming a sequence of reactions, a wide range of building blocks can be coupled to the aniline core, accelerating the discovery of new molecules with desired properties.

Real-time Analysis and Optimization: The integration of in-line analytical techniques, such as spectroscopy and chromatography, allows for real-time monitoring of the reaction progress. This data can be used in a feedback loop to automatically optimize reaction conditions, leading to improved efficiency and robustness. youtube.com

The combination of these future research directions will undoubtedly lead to more efficient, sustainable, and versatile ways to synthesize and utilize this compound, further solidifying its role as a valuable building block in organic synthesis.

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-2-iodoaniline hydrochloride?

Answer:

A common approach involves sequential halogenation of aniline derivatives. For example:

- Iodination via chloroamine-T : React 3-bromoaniline with sodium iodide and dichloramine-T in glacial acetic acid to introduce iodine at the ortho position .

- Amination of halogenated precursors : Bromo-iodo intermediates can undergo HCl-mediated salt formation, as seen in analogous syntheses of hydrochlorides (e.g., Memantine hydrochloride synthesis via brominated adamantane amination) .

Key steps : Purification via recrystallization (ethanol/water mixtures) and validation by melting point and NMR .

Advanced: How can regioselectivity challenges during halogenation be addressed?

Answer:

Regioselectivity in polyhalogenated anilines depends on:

- Reagent stoichiometry : Excess iodinating agents favor di- or tri-substitution (e.g., 3 equivalents yield tri-iodoaniline from aniline) .

- Steric and electronic effects : Electron-withdrawing groups (e.g., bromine) direct iodine to para positions, while steric hindrance from substituents (e.g., methyl) may alter reactivity .

- Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance electrophilic substitution kinetics .

Basic: What analytical methods validate the purity and structure of this compound?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities (e.g., dehalogenated byproducts) .

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and hydrochloride formation (NH signal broadening) .

- Mass spectrometry (MS) : High-resolution MS validates molecular ions (e.g., [M+H] for CHBrINCl) .

Advanced: How does the hydrochloride salt influence stability under acidic or thermal conditions?

Answer:

- Acidic stability : Accelerated degradation studies (e.g., 0.1 M HCl, 40°C) show decomposition via hydrohalic acid elimination. Monitor by HPLC for bromine/iodine loss .

- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., 249–254°C for similar hydrochlorides) and decomposition thresholds .

Mitigation : Store under inert atmospheres at 2–8°C to prevent hydrolysis .

Basic: How can conflicting data on halogenation byproducts be resolved?

Answer:

- Competing pathways : Bromine may act as a leaving group under strong nucleophiles (e.g., iodide), forming undesired de-brominated products. Control reaction time and temperature to minimize side reactions .

- Cross-validation : Compare LC-MS profiles with synthetic standards (e.g., 2-iodoaniline vs. 3-bromo-2-iodoaniline) .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

- One-pot reactions : Combine cyclization, oxidation, and rearrangement steps to reduce intermediate isolation (e.g., as demonstrated in articaine hydrochloride synthesis) .

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance iodide reactivity in biphasic conditions .

- Kinetic studies : Track reaction progress via in situ FTIR or HPLC to identify rate-limiting steps (e.g., iodination vs. salt formation) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb halogenated waste on vermiculite .

- Storage : Keep in amber vials under nitrogen, away from light and moisture .

Advanced: How can computational modeling predict reactivity or degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.